N-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)azepane-1-carboxamide
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Overview
Description
N-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)azepane-1-carboxamide is a complex organic compound with a unique structure that includes an azepane ring and a prop-1-en-2-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)azepane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the azepane ring, followed by the introduction of the prop-1-en-2-yl group. The final step involves the formation of the carboxamide linkage. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality. The use of automated systems can also enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines.
Scientific Research Applications
N-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)azepane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)azepane-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-(prop-1-en-2-yl)azetidin-2-ones: These compounds share the prop-1-en-2-yl group but have a different ring structure.
2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives: These compounds have a similar functional group arrangement but differ in the core structure.
Uniqueness
N-(2-(3-(prop-1-en-2-yl)phenyl)propan-2-yl)azepane-1-carboxamide is unique due to its combination of an azepane ring and a prop-1-en-2-yl group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
IUPAC Name |
N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]azepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-15(2)16-10-9-11-17(14-16)19(3,4)20-18(22)21-12-7-5-6-8-13-21/h9-11,14H,1,5-8,12-13H2,2-4H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYUCLVZSCUMLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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